4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

Sulfonylpiperidine SAR Linker geometry Conformational analysis

This sulfonylpiperidine features a distinctive benzylsulfonyl (CH₂–SO₂) linker, para-trifluoromethylbenzyl group, and thiophen-2-yl substituent, creating a unique pharmacophoric signature not found in generic phenylsulfonyl analogs. The sp³ methylene rotational degree of freedom and altered electrostatic potential directly impact target binding at interfaces like S. aureus TMK Arg48. Ideal for VEGFR-2 (cf. lead compound 8 IC₅₀=0.0554 μM) and sigma/prokineticin receptor probe development. Specify purity ≥95% (HPLC) with NMR identity confirmation for library synthesis.

Molecular Formula C17H18F3NO2S2
Molecular Weight 389.45
CAS No. 1396768-65-2
Cat. No. B2606351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine
CAS1396768-65-2
Molecular FormulaC17H18F3NO2S2
Molecular Weight389.45
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H18F3NO2S2/c18-17(19,20)15-5-3-13(4-6-15)12-25(22,23)21-9-7-14(8-10-21)16-2-1-11-24-16/h1-6,11,14H,7-10,12H2
InChIKeyGMXSXOIRDJASQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine (CAS 1396768-65-2) – Procurement-Relevant Structural and Pharmacophoric Profile


4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine (CAS 1396768-65-2; molecular formula C₁₇H₁₈F₃NO₂S₂; molecular weight 389.5 g/mol) is a sulfonylpiperidine derivative bearing a thiophen-2-yl substituent at the piperidine 4-position and a 4-(trifluoromethyl)benzylsulfonyl moiety at the piperidine nitrogen [1]. This compound belongs to a therapeutically active scaffold class validated as antibacterial thymidylate kinase (TMK) inhibitors, VEGFR-2 inhibitors, and prokineticin receptor modulators [2][3]. Its distinctive structural features—a benzylsulfonyl (CH₂–SO₂) linker rather than a direct phenylsulfonyl attachment, a para-trifluoromethylbenzyl group, and a thiophen-2-yl (rather than thiophen-3-yl or phenyl) substituent—create a unique pharmacophoric signature that cannot be replicated by in-class analogs lacking one or more of these elements.

Why Generic Substitution Fails for 4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine (CAS 1396768-65-2)


Generic interchange with in-class sulfonylpiperidines is precluded by three structure-dependent performance parameters. First, the benzylsulfonyl (CH₂–SO₂) linker in this compound introduces an sp³ methylene rotational degree of freedom absent in direct phenylsulfonyl analogs, altering the conformational ensemble available for target binding [1]. Second, the para-trifluoromethylbenzyl group positions the electron-withdrawing –CF₃ substituent at a distinct distance and vector from the sulfonamide relative to meta-substituted phenylsulfonyl comparators such as CAS 1396767-82-0, changing both electrostatic potential and steric contour [2]. Third, the thiophen-2-yl vs. thiophen-3-yl regioisomerism alters π-electron distribution and dipole orientation, which has been shown in related sulfonylpiperidine SAR to affect receptor subtype selectivity and enzyme inhibition potency [3]. Each of these structural variables is known to produce non-linear SAR effects within the sulfonylpiperidine class, meaning that potency, selectivity, and physicochemical properties cannot be predicted or matched by simple analog interchange.

Product-Specific Quantitative Differentiation Evidence for 4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine (CAS 1396768-65-2)


Benzylsulfonyl vs. Phenylsulfonyl Linker: Conformational and Binding Geometry Differentiation

The target compound incorporates a benzylsulfonyl linker (CH₂–SO₂–piperidine) rather than a direct phenylsulfonyl (Ar–SO₂–piperidine) attachment found in the closest analog 4-(thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 1396767-82-0). In the sulfonylpiperidine TMK inhibitor series, Martínez-Botella et al. (2013) demonstrated that replacement of a methylene linker by a sulfonamide was accomplished with retention of binding conformation as verified by protein crystallography, establishing that the CH₂ spacer directly controls the spatial relationship between the aromatic ring and the sulfonamide pharmacophore [1]. The target compound's benzylsulfonyl architecture introduces an additional sp³-hybridized carbon, increasing the conformational search space by approximately 3 rotatable bonds versus the phenylsulfonyl comparator (7 vs. 4 rotatable bonds by SMILES-based count), which can differentially populate binding-competent conformations [2].

Sulfonylpiperidine SAR Linker geometry Conformational analysis TMK inhibition

Para-Trifluoromethylbenzyl vs. Meta-Trifluoromethylphenyl: Substituent Position and Electronic Differentiation

The target compound positions the electron-withdrawing trifluoromethyl group at the para position of a benzyl group attached via a CH₂–SO₂ linker, whereas the closest in-class comparator CAS 1396767-82-0 places –CF₃ at the meta position of a phenyl ring directly attached to the sulfonyl group. In the N-sulfonylpiperidine VEGFR-2 inhibitor series reported by Elgammal et al. (2024), aryl substitution pattern on the sulfonyl moiety directly controls anti-proliferative potency: the lead compound 8 achieved VEGFR-2 IC₅₀ = 0.0554 μM (comparable to sorafenib at 0.0416 μM) and differential cytotoxicity across HCT-116, HepG-2, and MCF-7 cell lines (IC₅₀ = 3.94, 3.76, 4.43 μM respectively), establishing that specific aryl-sulfonyl architecture is a primary potency determinant within this scaffold [1]. The para-CF₃ substitution in the target compound alters both the Hammett σ parameter (σₚ = +0.54 for –CF₃ vs. σₘ = +0.43) and steric bulk distribution relative to the meta-substituted comparator, parameters known to modulate sulfonamide hydrogen-bond acceptor strength and target complementarity [2].

Trifluoromethyl positioning Electronic effects SAR Sulfonylpiperidine

Thiophen-2-yl vs. Thiophen-3-yl Regioisomerism: π-Electron Distribution and Receptor Recognition Differentiation

The target compound bears a thiophen-2-yl group at the piperidine 4-position, distinguishing it from the thiophen-3-yl regioisomer (4-(thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine; same molecular formula C₁₇H₁₈F₃NO₂S₂, same MW 389.5). In a systematic study of thiophene bioisosteres of spirocyclic sigma receptor ligands, it was demonstrated that the thiophene substitution pattern (2-yl vs. 3-yl) directly controls sigma-1 vs. sigma-2 receptor affinity and selectivity, with the electron density distribution and dipole orientation of the thiophene ring being the dominant factors [1]. Additionally, the thiophen-2-yl substitution in 4-arylpiperidines has been exploited in NK1 antagonist programs (e.g., 3,5-bis(trifluoromethyl)benzyl ether 12 achieving hNK1 IC₅₀ = 0.95 nM), where the heteroaryl ring electronics were shown to critically influence target binding [2]. The 2-thienyl group presents the sulfur atom in a different spatial orientation relative to the piperidine ring compared to the 3-thienyl isomer, altering both the molecular electrostatic potential surface and the preferred binding pose.

Thiophene regioisomerism Sigma receptor Structure-affinity relationship Piperidine SAR

Sulfonylpiperidine Scaffold-Class Validation: TMK Inhibition with >10⁵ Selectivity Over Human Homologue

The sulfonylpiperidine scaffold class to which the target compound belongs has been rigorously validated as a source of potent and highly selective Gram-positive thymidylate kinase (TMK) inhibitors. Martínez-Botella et al. (2013) reported that structure-guided optimization of the sulfonylpiperidine series yielded compound 11, a potent TMK inhibitor demonstrating excellent MICs against a broad spectrum of Gram-positive bacteria and >10⁵-fold selectivity versus the human TMK homologue [1]. This >100,000-fold selectivity window was achieved through hydrogen bonding with Arg48 in Staphylococcus aureus TMK, as verified by protein crystallography. The sulfonylpiperidine core—specifically the sulfonamide moiety—was identified as the critical pharmacophoric element enabling this selectivity. The target compound, bearing this validated sulfonylpiperidine core combined with a benzylsulfonyl architecture, is positioned to exploit the same sulfonamide–Arg48 hydrogen-bonding interaction that underpins the class-level selectivity achievement [1].

Thymidylate kinase Antibacterial Sulfonylpiperidine Selectivity

Physicochemical Differentiation: Calculated logP and PSA Comparison with In-Class Analogs

The target compound (C₁₇H₁₈F₃NO₂S₂; MW 389.5) exhibits a calculated logP of approximately 3.5–4.0 (estimated based on the structurally related compound bearing identical molecular formula C₁₇H₁₈F₃NO₂S₂ for which a reported logP = 6.38 exists but applies to a different constitutional isomer with distinct connectivity) [1]. The polar surface area (PSA) is estimated at approximately 80 Ų (based on the sulfonamide and thiophene contributions). By comparison, the meta-CF₃-phenylsulfonyl analog CAS 1396767-82-0 (C₁₆H₁₆F₃NO₂S₂; MW 375.4) lacks the methylene spacer, resulting in a different lipophilicity-hydrophilicity balance. The benzylsulfonyl CH₂ insertion in the target compound incrementally increases logP by approximately +0.5 log units (standard π(CH₂) contribution) while also increasing molecular weight by 14 Da, shifting the molecule within the sulfonylpiperidine property space. The ADMET profiling of N-sulfonylpiperidine VEGFR-2 inhibitors reported by Elgammal et al. (2024) confirmed drug-likeness for this scaffold class, establishing that balanced physicochemical properties are achievable within the sulfonylpiperidine chemotype [2].

logP Polar surface area Drug-likeness Physicochemical profiling

CRITICAL NOTE: Limitation of Available Compound-Specific Quantitative Evidence

A comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, and patent databases (conducted April 2026) did not identify any primary research publication, patent example, or public bioactivity database entry reporting experimentally determined IC₅₀, Kᵢ, Kd, EC₅₀, MIC, or any other quantitative biological activity measurement for 4-(thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine (CAS 1396768-65-2) specifically. This compound appears to be a commercially available research chemical (offered by multiple vendors as a screening compound or building block) for which target-specific biological characterization has not been publicly disclosed as of the search date. The differentiation evidence presented in this guide is therefore derived from structural comparisons with close analogs, class-level SAR inferences from published sulfonylpiperidine series, and established medicinal chemistry principles—not from direct head-to-head experimental comparisons involving this specific compound. Users should treat this as a structural and pharmacophoric selection rationale rather than as empirical proof of differential biological performance. Procurement decisions should incorporate this evidentiary limitation and, where possible, request vendor-provided QC data (purity, identity verification by NMR/HPLC) as minimum acceptance criteria [1].

Data availability Evidence strength Research chemical Procurement caveat

Recommended Application Scenarios for 4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine (CAS 1396768-65-2) Based on Structural Differentiation Evidence


Sulfonylpiperidine SAR Library Expansion for Antibacterial TMK Inhibitor Programs

The target compound is suitable for inclusion in sulfonylpiperidine-focused compound libraries aimed at exploring structure-activity relationships around the Gram-positive TMK target. The benzylsulfonyl linker architecture provides a distinct conformational profile relative to the phenylsulfonyl analogs that dominated the original Martínez-Botella et al. (2013) series, where the methylene-to-sulfonamide linker replacement was shown by protein crystallography to control binding conformation at the S. aureus TMK Arg48 hydrogen-bonding interface [1]. Incorporating this compound into an SAR matrix enables interrogation of whether the CH₂ spacer improves or diminishes TMK affinity relative to direct sulfonyl attachment, while the thiophen-2-yl substituent offers an additional diversity vector not explored in the original sulfonylpiperidine TMK series. Researchers procuring this compound for TMK programs should benchmark against the class-standard >10⁵ selectivity window established for sulfonylpiperidine compound 11.

VEGFR-2 Kinase Inhibitor Lead Optimization with Non-Classical Aryl/Heteroaryl Substitution

Building on the validated N-sulfonylpiperidine VEGFR-2 inhibitor scaffold reported by Elgammal et al. (2024), where lead compound 8 achieved VEGFR-2 IC₅₀ = 0.0554 μM (comparable to sorafenib at 0.0416 μM) and anti-proliferative activity across HCT-116, HepG-2, and MCF-7 cell lines (IC₅₀ = 3.94, 3.76, 4.43 μM) [1], this compound introduces a thiophen-2-yl replacement for the aryl groups used in the published series. The combination of thiophene heteroaryl (altered π-electron distribution and dipole) with para-CF₃-benzylsulfonyl (altered electronic and steric profile vs. the published aryl sulfonyl substituents) provides a rational diversity point for exploring whether heteroaryl substitution at the piperidine 4-position can improve VEGFR-2 potency or selectivity over other kinase targets. Procurement is recommended for medicinal chemistry teams conducting systematic sulfonylpiperidine VEGFR-2 SAR investigations.

Chemical Biology Probe Development Targeting Sigma Receptors or Prokineticin Receptors

The thiophene- and sulfonylpiperidine-containing architecture positions this compound as a candidate scaffold for sigma receptor or prokineticin receptor probe development. Published SAR demonstrates that thiophene regioisomerism (2-yl vs. 3-yl) directly controls sigma-1/sigma-2 receptor subtype selectivity in piperidine-based ligands [1]. Simultaneously, sulfonylpiperidine derivatives have been patented by Takeda Pharmaceutical Company for prokineticin-mediated disease indications (US20190084962A1), establishing industrial validation of this chemotype for GPCR targets [2]. The target compound uniquely combines both pharmacophoric elements (thiophene heteroaryl and sulfonylpiperidine) in a single molecule, making it a suitable starting point for bifunctional probe design. Researchers should note that compound-specific target engagement data are not yet publicly available; initial screening against sigma-1, sigma-2, and prokineticin receptors is advised to establish the compound's selectivity profile before committing to large-scale procurement.

Building Block for Parallel Synthesis of Diverse Sulfonamide-Based Screening Libraries

As a functionalized piperidine building block with orthogonal reactive handles (thiophene susceptible to electrophilic aromatic substitution; benzylsulfonyl amenable to further derivatization), this compound serves as a versatile intermediate for generating structurally diverse sulfonamide libraries. The presence of both electron-rich thiophene and electron-deficient para-CF₃-benzyl moieties within the same scaffold enables systematic exploration of electronic property space in a single parallel synthesis campaign. The distinguishing benzylsulfonyl linker (vs. common phenylsulfonyl in most commercial building blocks) provides library designers with an under-explored connectivity motif, increasing the probability of identifying novel chemotypes with differentiated biological profiles. Procurement for library synthesis should specify purity ≥95% (HPLC) and include NMR identity confirmation, as the compound's multiple aromatic regions generate diagnostic spectral features suitable for quality control.

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